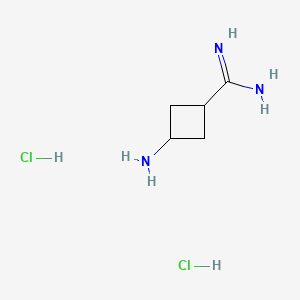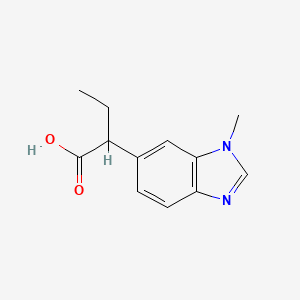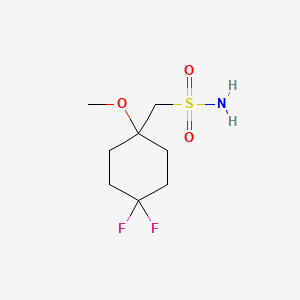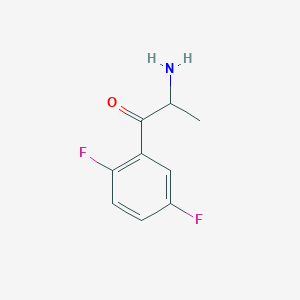
(1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique cyclobutane ring structure, which imparts specific chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of (1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions, followed by the introduction of the aminocyclobutane moiety. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
(1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used in studies related to enzyme inhibition and protein interactions. In medicine, it has potential therapeutic applications due to its unique structure and reactivity. Industrially, it can be utilized in the production of specialized chemicals and materials .
Wirkmechanismus
The mechanism of action of (1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
(1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride can be compared with other similar compounds, such as (1r,3r)-3-hydroxycyclopentanemethanol and (1r,3r)-2-methylene-1,3-dithiolane 1,3-dioxide. These compounds share structural similarities but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific cyclobutane ring and the presence of the carboximidamide group, which imparts distinct chemical behavior .
Eigenschaften
Molekularformel |
C5H13Cl2N3 |
|---|---|
Molekulargewicht |
186.08 g/mol |
IUPAC-Name |
3-aminocyclobutane-1-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C5H11N3.2ClH/c6-4-1-3(2-4)5(7)8;;/h3-4H,1-2,6H2,(H3,7,8);2*1H |
InChI-Schlüssel |
SITLLMDOPHHLSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1N)C(=N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylicacid](/img/structure/B13520581.png)
![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B13520592.png)
![tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate](/img/structure/B13520600.png)


![(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520617.png)


![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13520640.png)
![3-(ethoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13520646.png)


